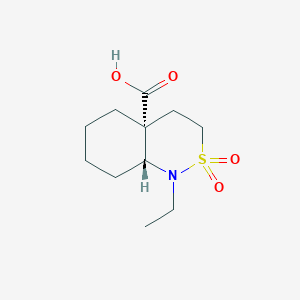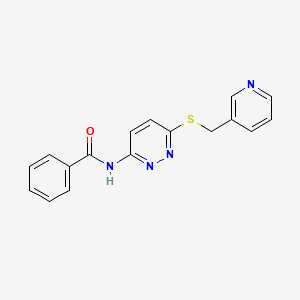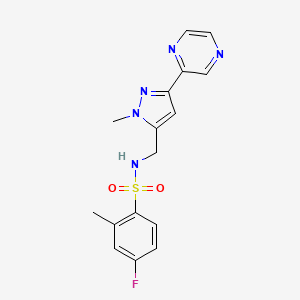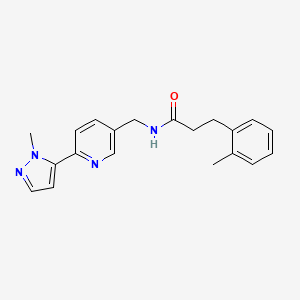
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate that has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of matrix metalloproteinases, and induce apoptosis in cancer cells. It has also been shown to reduce the severity of arthritis in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide in lab experiments is its potential therapeutic applications. It is a promising drug candidate that has shown significant anti-inflammatory and anti-tumor effects in preclinical studies. However, one of the limitations of using this compound is its limited availability and high cost.
Future Directions
There are several future directions for the research on N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide. One of the future directions is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another future direction is to investigate its mechanism of action in more detail to gain a better understanding of its therapeutic properties. Additionally, research can be done to optimize the synthesis method of this compound to make it more cost-effective and readily available for scientific research.
In conclusion, this compound is a potential drug candidate that has shown promising results in preclinical studies. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis method to make it more readily available for scientific research.
Synthesis Methods
The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide involves several steps. The first step involves the reaction between 3-bromo-6-(1-methyl-1H-pyrazol-5-yl)pyridine and 3-(o-tolyl)propanoic acid in the presence of a base. The resulting product is then subjected to a reduction reaction using sodium borohydride. The final step involves the reaction between the intermediate product and N-chloromethyl-N-methylbenzamide in the presence of a base to yield the desired product.
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-metastatic properties in preclinical studies. It has also been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and autoimmune disorders.
properties
IUPAC Name |
3-(2-methylphenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-5-3-4-6-17(15)8-10-20(25)22-14-16-7-9-18(21-13-16)19-11-12-23-24(19)2/h3-7,9,11-13H,8,10,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHAJCPJZTYQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

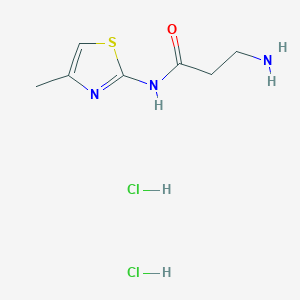
![4-Tert-butyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2901091.png)
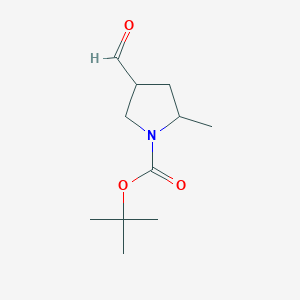

![2-((2,5-dimethylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2901094.png)

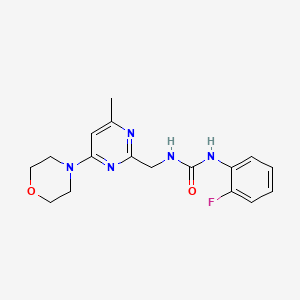
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2901097.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2901098.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2901101.png)
